1-(Piperidin-1-ylmethyl)imidazo[1,5-a]pyridine-3-carboxylic acid
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Overview
Description
1-(Piperidin-1-ylmethyl)imidazo[1,5-a]pyridine-3-carboxylic acid is a heterocyclic compound that features a unique imidazo[1,5-a]pyridine coreThe imidazo[1,5-a]pyridine scaffold is known for its biological activity and versatility in chemical synthesis .
Preparation Methods
The synthesis of 1-(Piperidin-1-ylmethyl)imidazo[1,5-a]pyridine-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclocondensation of 2-aminopyridine with α-haloketones, followed by further functionalization to introduce the piperidin-1-ylmethyl group . Industrial production methods often utilize scalable processes such as oxidative cyclization and transannulation reactions to efficiently produce this compound .
Chemical Reactions Analysis
1-(Piperidin-1-ylmethyl)imidazo[1,5-a]pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the imidazo[1,5-a]pyridine ring.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various substituted imidazo[1,5-a]pyridine derivatives .
Scientific Research Applications
1-(Piperidin-1-ylmethyl)imidazo[1,5-a]pyridine-3-carboxylic acid has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits biological activity, making it a candidate for drug discovery and development.
Industry: The compound is used in the development of materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of 1-(Piperidin-1-ylmethyl)imidazo[1,5-a]pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases or interact with GABA receptors, resulting in anti-inflammatory or anxiolytic effects .
Comparison with Similar Compounds
1-(Piperidin-1-ylmethyl)imidazo[1,5-a]pyridine-3-carboxylic acid can be compared with other imidazo[1,5-a]pyridine derivatives, such as:
Imidazo[1,5-a]pyrimidine: Similar in structure but with different biological activities and synthetic routes.
Imidazo[1,2-a]pyridine: Another related compound with distinct chemical properties and applications.
The uniqueness of this compound lies in its specific functional groups and the resulting biological activities, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C14H17N3O2 |
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Molecular Weight |
259.30 g/mol |
IUPAC Name |
1-(piperidin-1-ylmethyl)imidazo[1,5-a]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C14H17N3O2/c18-14(19)13-15-11(10-16-7-3-1-4-8-16)12-6-2-5-9-17(12)13/h2,5-6,9H,1,3-4,7-8,10H2,(H,18,19) |
InChI Key |
GSVAWHAEJBHLSE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CC2=C3C=CC=CN3C(=N2)C(=O)O |
Origin of Product |
United States |
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